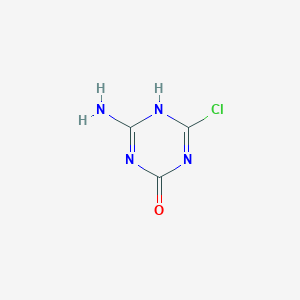

2-Amino-4-hydroxy-6-chloro-s-triazine

説明

特性

IUPAC Name |

4-amino-6-chloro-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCVXTFBVDVFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192117 | |

| Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-29-2 | |

| Record name | 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-hydroxy-6-chloro-s-triazine (CAS 38862-29-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Amino-4-hydroxy-6-chloro-s-triazine, a key heterocyclic compound with significant applications in agrochemical and pharmaceutical research. The document details its chemical and physical properties, synthesis, reactivity, analytical methods, and safety considerations. Emphasis is placed on the causality behind its chemical behavior, particularly its utility as a versatile intermediate in organic synthesis. This guide is intended to serve as a valuable resource for professionals engaged in the development of novel bioactive molecules.

Introduction

2-Amino-4-hydroxy-6-chloro-s-triazine, also known by its IUPAC name 4-amino-6-chloro-1H-1,3,5-triazin-2-one, is a member of the s-triazine family of heterocyclic compounds.[1] Its structure, featuring a triazine ring substituted with an amino group, a hydroxyl group, and a reactive chlorine atom, makes it a valuable building block in synthetic chemistry.[1][2] The strategic placement of these functional groups allows for a range of chemical transformations, rendering it an important intermediate in the synthesis of diverse nitrogen-containing compounds.[1][2] Its derivatives have found applications in agriculture as precursors to herbicides and in the pharmaceutical industry, where they are explored for their potential therapeutic properties.[1] This guide will delve into the core technical aspects of this molecule, providing insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-4-hydroxy-6-chloro-s-triazine is essential for its handling, reaction optimization, and analytical characterization. While comprehensive experimental data for this specific molecule is not extensively reported in publicly available literature, we can infer certain properties based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of 2-Amino-4-hydroxy-6-chloro-s-triazine and Related Analogues

| Property | 2-Amino-4-hydroxy-6-chloro-s-triazine | 2,4-diamino-6-chloro-s-triazine | 2-hydroxy-4,6-bis(ethylamino)-s-triazine |

| CAS Number | 38862-29-2 | 3397-62-4 | 2599-11-3 |

| Molecular Formula | C₃H₃ClN₄O[1] | C₃H₄ClN₅[3] | C₇H₁₂N₅O |

| Molecular Weight | 146.53 g/mol [1] | 145.55 g/mol [3] | 183.21 g/mol [4] |

| Melting Point | >320 °C[5] | >320 °C (lit.) | Not Available |

| pKa | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |

| logP (Calculated) | -0.5995[6] | -0.1[3] | 1.67[4] |

| Water Solubility | Not Experimentally Determined | Not Experimentally Determined | 32.8 mg/L at 20°C, pH 7[4] |

| Organic Solvent Solubility | Expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. |

Note: The tautomeric equilibrium between the hydroxy and the keto form (4-amino-6-chloro-1,3,5-triazin-2(1H)-one) significantly influences its properties. Spectral and computational studies on similar compounds suggest that the lactam (keto) form is energetically more favorable.[7]

Synthesis and Purification

The synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine is most commonly achieved through the selective hydrolysis of a corresponding dichlorotriazine precursor. The differential reactivity of the chlorine atoms on the s-triazine ring allows for a controlled, stepwise substitution.

Synthesis via Hydrolysis of 2-Amino-4,6-dichloro-s-triazine

This method leverages the greater reactivity of one chlorine atom over the other in 2-amino-4,6-dichloro-s-triazine, allowing for selective replacement with a hydroxyl group under basic conditions.

Experimental Protocol:

-

Suspension: Suspend 2-Amino-4,6-dichloro-s-triazine (0.1 mol) in 250 mL of water.

-

Addition of Base: Add sodium hydroxide (0.11 mol) to the suspension.

-

Reaction: Stir the mixture at room temperature for 15 hours.

-

Filtration of Starting Material: Filter the mixture to remove any unreacted starting material.

-

Neutralization: Cool the clear, colorless filtrate to 0-5 °C and neutralize to a pH of 6.8-7.0 with glacial acetic acid.

-

Isolation: Collect the resulting white solid by filtration.

-

Washing and Drying: Wash the solid with cold water and dry.

-

Purification: The product can be further purified by crystallization from hot water.

This procedure has been reported to yield the desired product in good purity.

Reactivity and Derivatization

The synthetic utility of 2-Amino-4-hydroxy-6-chloro-s-triazine stems from the reactivity of its remaining chlorine atom, which is susceptible to nucleophilic aromatic substitution.[7] This allows for the introduction of a wide array of functional groups, making it a versatile scaffold for building more complex molecules.

The reactivity of the chlorine atom is influenced by the electron-donating nature of the amino and hydroxyl (or keto) groups on the triazine ring. Generally, the substitution of the second chlorine atom on a dichlorotriazine requires more forcing conditions (e.g., higher temperatures) than the first.[8]

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The general reaction scheme is as follows:

-

Reaction with Amines: Both primary and secondary amines can be used to displace the chlorine atom, leading to the formation of diaminohydroxy-s-triazines. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The reactivity of the amine (nucleophilicity and steric hindrance) will influence the required reaction conditions.[8]

-

Reaction with Alcohols: Alkoxides, generated from alcohols and a strong base, can react to form alkoxy derivatives. Direct reaction with alcohols may require higher temperatures or catalysis.[9]

-

Reaction with Thiols: Thiolates are effective nucleophiles for displacing the chlorine, yielding thioether derivatives.

The order of nucleophile addition is crucial when synthesizing multi-substituted triazines from cyanuric chloride, as the reactivity of the remaining chlorine atoms is modulated by the substituents already present.[8]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and purity assessment of 2-Amino-4-hydroxy-6-chloro-s-triazine.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Data |

| UV-Vis Spectroscopy | λmax (pH 1): 225 nmλmax (pH 7): 250 nmλmax (pH 11): 247 nm |

| ¹H NMR Spectroscopy | Detailed experimental spectra are not readily available in the literature. Expected signals would include broad peaks for the amino and hydroxyl/amide protons. |

| ¹³C NMR Spectroscopy | Detailed experimental spectra are not readily available in the literature. Expected signals would correspond to the three distinct carbon atoms of the triazine ring. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN and CO.[10] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a suitable technique for the analysis of triazine compounds.[1][11] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, would be a typical starting point for method development.[11] UV detection at one of the λmax values would be appropriate. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS can be used for the analysis of triazines, though derivatization may be necessary to improve volatility and chromatographic performance, especially for the hydroxyl group.[1][12] |

Experimental Protocol: HPLC Method Development Outline

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare standards in a suitable solvent such as methanol or acetonitrile.

This protocol serves as a general guideline and would require optimization for specific instrumentation and analytical requirements.

Applications in Research and Industry

The versatile chemical nature of 2-Amino-4-hydroxy-6-chloro-s-triazine makes it a valuable intermediate in several fields.

-

Agrochemicals: It serves as a precursor for the synthesis of various herbicides.[1] The triazine core is a well-established pharmacophore in this area.

-

Pharmaceuticals: Its derivatives are actively being investigated for a range of biological activities, including potential anticancer properties.[7] The ability to readily introduce diverse substituents allows for the creation of libraries of compounds for high-throughput screening.

-

Material Science: Triazine-based compounds are used in the development of polymers and other advanced materials.

Safety and Handling

While a specific, comprehensive toxicological profile for 2-Amino-4-hydroxy-6-chloro-s-triazine is not widely available, data on related chloro-s-triazines should be considered for safe handling. The GHS classification for the closely related 2,4-diamino-6-chloro-s-triazine indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Toxicological Profile (General for Chloro-s-triazines):

-

Acute Toxicity: Generally, chloro-s-triazines exhibit moderate acute toxicity.

-

Chronic Toxicity: Some chloro-s-triazines have been associated with reproductive and developmental toxicity in animal studies.[1]

-

Carcinogenicity: The carcinogenic potential of atrazine, a related triazine, has been studied extensively, with some studies in rats showing an increase in mammary tumors, though the relevance to humans is debated.[1]

It is imperative to consult the specific Safety Data Sheet (SDS) for 2-Amino-4-hydroxy-6-chloro-s-triazine before handling.

Conclusion

2-Amino-4-hydroxy-6-chloro-s-triazine is a synthetically valuable molecule with a rich chemistry centered around its s-triazine core. Its utility as a chemical intermediate is well-established, particularly in the fields of agrochemicals and medicinal chemistry. While there are gaps in the publicly available, detailed experimental data for some of its physicochemical and toxicological properties, its known reactivity provides a solid foundation for its application in the synthesis of novel compounds. This guide has aimed to consolidate the available technical information and provide a framework for the safe and effective use of this important building block in research and development.

References

-

Abass, K., Pelkonen, O., & Rautio, A. (2021). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current drug metabolism, 22(7), 526–543. [Link]

- Bakharev, V. V., Gidaspov, A. A., Sheremetev, A. B., & Suponitsky, K. Y. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.

- Shaw, R. A., & Llewellyn, D. R. (1957). 420. Nucleophilic substitution in heterocycles. Part I. Alcoholysis and hydrolysis of 2-anilino-4, 6-dichloro-1, 3, 5-triazines. Journal of the Chemical Society (Resumed), 2148-2153.

-

Semantic Scholar. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

- Weber, J. B. (1999). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 33(19), 3349–3354.

- ARKAT USA, Inc. (2000).

- Kumar, V., & Sharma, M. (2019).

-

AERU. (n.d.). 2-hydroxy-4,6-bis(ethlyamino)-S-triazine. University of Hertfordshire. Retrieved from [Link]

- Blagbrough, I. S., & Shaw, R. A. (1986). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Chemical Society Reviews, 15(3), 289-323.

- Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one from 2-Chloro-4,6-diamino-1,3,5-triazine by a Pseudomonas. Applied and Environmental Microbiology, 47(3), 451–453.

-

SIELC Technologies. (n.d.). Separation of 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

-

Šimek, P., & Húsek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in molecular biology (Clifton, N.J.), 2834, 145–160. [Link]

-

University of Cantabria. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

Shimadzu. (n.d.). 01-01047-EN Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of Integrated HPLC. Retrieved from [Link]

-

MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]

-

G. Ali, et al. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine (FDB011269). Retrieved from [Link]

- Google Patents. (n.d.). CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

- Debnath, M., & Das, P. (2020). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC advances, 10(61), 37255-37285.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

- Sharma, V., & Kumar, V. (2020). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 17(2), 92-113.

- Ferreira, P. M., & E. Sousa, M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-97.

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

Sources

- 1. Buy 2-Amino-4-hydroxy-6-chloro-s-triazine | 38862-29-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Separation of 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

physical and chemical properties of 2-Amino-4-hydroxy-6-chloro-s-triazine

An In-depth Technical Guide to 2-Amino-4-hydroxy-6-chloro-s-triazine

Introduction

2-Amino-4-hydroxy-6-chloro-s-triazine is a heterocyclic organic compound belonging to the s-triazine family.[1] Characterized by a triazine ring substituted with an amino, a hydroxyl, and a chlorine group, this molecule serves as a critical intermediate in the synthesis of a wide array of nitrogen-containing compounds.[1] Its unique substitution pattern confers a versatile reactivity profile, making it a valuable building block in the agricultural, pharmaceutical, and materials science sectors.[1] This guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its characterization, and its applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. 2-Amino-4-hydroxy-6-chloro-s-triazine is systematically named 4-amino-6-chloro-1H-1,3,5-triazin-2-one.[1]

Table 1: Core Identification Properties

| Identifier | Value | Reference |

| IUPAC Name | 4-amino-6-chloro-1H-1,3,5-triazin-2-one | [1] |

| CAS Number | 38862-29-2 | [1] |

| Molecular Formula | C₃H₃ClN₄O | [1] |

| Molecular Weight | 146.53 g/mol | [1] |

| Canonical SMILES | C1(=NC(=O)N=C(N1)Cl)N | [1] |

| InChI Key | GHCVXTFBVDVFGE-UHFFFAOYSA-N | [1] |

The structural arrangement of the triazine ring with its specific functional groups is pivotal to its chemical behavior.

Caption: 2D structure of 2-Amino-4-hydroxy-6-chloro-s-triazine.

Physical Properties

The physical characteristics of a compound dictate its handling, formulation, and analytical methodologies. This compound typically presents as a white solid.[2]

Table 2: Summary of Physical Properties

| Property | Value / Description | Reference |

| Appearance | White Solid | [2] |

| Solubility | Information not readily available in provided search results. | |

| Storage | Store at 2°C - 8°C in a well-closed container. |

Experimental Protocol: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Given its role as a chemical intermediate and analytical reference standard, verifying the purity of 2-Amino-4-hydroxy-6-chloro-s-triazine is a critical first step in its application.[1] HPLC is the premier technique for this purpose.

Causality and Scientific Integrity: This protocol is designed as a self-validating system. The use of a certified reference standard allows for unambiguous peak identification and accurate quantification. The gradient elution ensures that potential impurities with different polarities are effectively separated from the main analyte peak. A diode-array detector (DAD) is specified to collect spectral data, which confirms peak purity and identity by comparing the spectrum of the analyte peak to that of the standard.

Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh ~10 mg of 2-Amino-4-hydroxy-6-chloro-s-triazine reference standard and dissolve in 10 mL of DMSO to create a 1 mg/mL stock solution. From this, prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the initial mobile phase composition.

-

Sample Preparation: Prepare the research or production sample in the same manner as the stock standard to a nominal concentration of 1 mg/mL.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

-

Instrument Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detector: DAD set to monitor at a wavelength determined by a UV scan of the standard (typically around 220-240 nm).

-

Temperature: 30°C.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Re-equilibrate at 5% B

-

-

Data Analysis: Construct a calibration curve from the peak areas of the working standards. Determine the concentration of the analyte sample from this curve and calculate its purity. Peak purity can be further assessed using the spectral analysis tools in the chromatography data system.

Chemical Properties and Reactivity

The reactivity of 2-Amino-4-hydroxy-6-chloro-s-triazine is dominated by the interplay of its three distinct functional groups on the triazine core. This unique arrangement makes it a versatile synthetic intermediate.[1]

-

Nucleophilic Substitution: The chlorine atom at the 6-position is an excellent leaving group. This site is susceptible to nucleophilic substitution, which is the most common reaction pathway for elaborating the molecule. This allows for the introduction of various functional groups (e.g., amines, alkoxides, thiols) to synthesize more complex triazine derivatives.

-

Deamination Reactions: The amino group can be replaced by other functional groups through deamination, a reaction that can be catalyzed by specific enzymes like melamine deaminase.[1]

-

Hydrolysis: The hydroxyl group can participate in hydrolytic reactions, particularly under acidic or basic conditions, leading to the formation of different triazine derivatives.[1]

Caption: General scheme for nucleophilic substitution on the triazine core.

Applications in Research and Industry

The versatile chemical nature of 2-Amino-4-hydroxy-6-chloro-s-triazine has established its importance in several fields.

-

Agrochemicals: It is a key precursor for the synthesis of herbicides and other agrochemicals.[1] The triazine scaffold is central to the mode of action of many widely used herbicides.[3]

-

Pharmaceuticals and Drug Development: Derivatives of this compound are actively investigated for their biological activities.[1] Some research has shown that s-triazine compounds can inhibit the growth of cancer cells, such as prostate cancer, by targeting kinase receptors and protein synthesis pathways.

-

Polymer Chemistry: It can be incorporated into polymer structures as a functional monomer.[1] This functionalization can impart specific properties to the resulting polymers, such as modified hydrophilicity or reactivity, for use in advanced coatings, adhesives, and materials.[1]

-

Bioremediation: As a metabolite in the degradation pathways of triazine herbicides, it is studied in the context of bioremediation.[1] Certain bacterial strains can metabolize this compound, suggesting potential use in mitigating environmental contamination from triazine-based pesticides.[1]

Safety and Handling

While specific GHS hazard data for 2-Amino-4-hydroxy-6-chloro-s-triazine is not detailed in the provided search results, related chloro-s-triazine compounds are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, standard laboratory precautions should be strictly followed.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a cool, dry place, away from incompatible materials. Recommended storage is at 2°C - 8°C in a tightly sealed container to ensure stability.

-

SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling.

Conclusion

2-Amino-4-hydroxy-6-chloro-s-triazine is a compound of significant scientific and industrial interest. Its value is derived from the versatile reactivity of its triazine core, which is strategically functionalized with amino, hydroxyl, and chloro groups. This structure allows it to serve as a foundational building block in organic synthesis, leading to a wide range of products from life-saving pharmaceuticals to essential agrochemicals and advanced polymers. A thorough understanding of its physical and chemical properties, underpinned by robust analytical characterization, is essential for any researcher or scientist aiming to harness its full potential.

References

-

Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. (Date not available). PMC. [Link]

-

1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5. PubChem. [Link]

-

2-amino-4,6-dichloro-1,3,5-triazine. (2024-04-09). ChemBK. [Link]

-

2-hydroxy-4,6-bis(ethlyamino)-S-triazine. AERU - University of Hertfordshire. [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006-08-14). ResearchGate. [Link]

Sources

- 1. Buy 2-Amino-4-hydroxy-6-chloro-s-triazine | 38862-29-2 [smolecule.com]

- 2. usbio.net [usbio.net]

- 3. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine from Cyanuric Chloride

This guide provides a comprehensive overview of the synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine, a key intermediate in the development of various pharmaceuticals and other biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the reaction mechanism, a detailed experimental protocol, and the critical parameters that govern the synthesis.

The s-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The targeted compound, with its specific substitution pattern, offers a versatile platform for further chemical modification and the exploration of novel therapeutic agents.

I. The Underlying Chemistry: A Stepwise Nucleophilic Aromatic Substitution

The synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine from cyanuric chloride is a classic example of a sequential nucleophilic aromatic substitution reaction. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an exceptionally useful and cost-effective starting material for creating a diverse library of s-triazine derivatives.[3][4] The three chlorine atoms on the triazine ring possess different reactivities, a feature that is exploited to achieve selective substitution.

The key principle behind this synthesis is the deactivation of the triazine ring with each successive substitution. The first chlorine atom is highly reactive and can be replaced at low temperatures. The introduction of an electron-donating group, such as an amino group, reduces the electrophilicity of the remaining carbon-chlorine bonds, making the second substitution require more forcing conditions (e.g., higher temperature). This inherent difference in reactivity allows for a controlled, stepwise synthesis.[5][6][7]

The synthesis of the target molecule involves two sequential nucleophilic substitutions:

-

Amination: The first and most reactive chlorine atom is displaced by an amino group through reaction with ammonia.

-

Hydrolysis: The second chlorine atom is subsequently hydrolyzed to a hydroxyl group using a hydroxide base.

The order of these steps is crucial. Attempting hydrolysis first would lead to a mixture of products and potentially the formation of cyanuric acid if the reaction is not carefully controlled.[8]

II. Experimental Protocol: A Validated Approach

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine.

Materials and Reagents:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Aqueous ammonia (28-30%)

-

Sodium hydroxide (NaOH)

-

Glacial acetic acid

-

Acetone

-

Distilled water

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

-

Ice bath

-

Heating mantle with a temperature controller

-

Büchner funnel and flask

-

pH meter or pH paper

-

Standard laboratory glassware

Step 1: Synthesis of 2-Amino-4,6-dichloro-s-triazine

-

In a three-necked round-bottom flask, prepare a suspension of cyanuric chloride (18.4 g, 0.1 mol) in 200 mL of acetone and 200 mL of water.

-

Cool the suspension to 0-5 °C using an ice bath and stir vigorously. Maintaining this low temperature is critical to ensure mono-substitution and prevent the formation of di- and tri-substituted byproducts.[9]

-

Slowly add aqueous ammonia (6.0 mL, ~0.1 mol) dropwise to the cold suspension over a period of 30-45 minutes.

-

Simultaneously, add a 10% aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 6.5 and 7.0. This neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.[6][10]

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, the product, 2-amino-4,6-dichloro-s-triazine, will precipitate out of the solution.

-

Collect the white solid by vacuum filtration, wash it thoroughly with cold water to remove any unreacted ammonia and salts, and dry it under vacuum.

Step 2: Synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine

-

Suspend the dried 2-amino-4,6-dichloro-s-triazine (16.5 g, 0.1 mol) in 250 mL of water in a round-bottom flask.[11]

-

Add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water to the suspension.[11]

-

Heat the mixture to 40-50 °C and stir for 3-4 hours. The elevated temperature is necessary to displace the less reactive second chlorine atom.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

-

Carefully neutralize the reaction mixture to a pH of 6.8-7.0 with glacial acetic acid.[11] This will precipitate the desired product.

-

Collect the resulting white solid by vacuum filtration, wash it extensively with cold water, and dry it under vacuum to yield 2-amino-4-hydroxy-6-chloro-s-triazine.[11]

III. Key Reaction Parameters and Optimization

The success of this synthesis hinges on the careful control of several key parameters. The following table summarizes these parameters and their impact on the reaction outcome.

| Parameter | Step 1 (Amination) | Step 2 (Hydrolysis) | Rationale and Impact on Yield/Purity |

| Temperature | 0-5 °C | 40-50 °C | Crucial for selectivity. Low temperature in Step 1 prevents di-substitution. Higher temperature in Step 2 is required to overcome the reduced reactivity of the second chlorine atom.[6][7][12] |

| pH | 6.5-7.0 | Basic, then neutralized to 6.8-7.0 | In Step 1, maintaining a neutral pH prevents the protonation of ammonia and neutralizes the HCl byproduct.[6][10] In Step 2, a basic medium is necessary for hydrolysis, and neutralization precipitates the final product.[11] |

| Reaction Time | 2-3 hours | 3-4 hours | Sufficient time must be allowed for the reaction to go to completion at the specified temperature. Monitoring by TLC is recommended to determine the optimal time. |

| Stoichiometry | ~1:1 molar ratio of cyanuric chloride to ammonia | ~1:1.1 molar ratio of dichloro intermediate to NaOH | Using a slight excess of the nucleophile can help drive the reaction to completion. A large excess should be avoided to minimize side reactions. |

| Solvent | Acetone/Water | Water | The acetone/water mixture in Step 1 helps to dissolve the cyanuric chloride and facilitate the reaction. Water is a suitable solvent for the hydrolysis in Step 2. |

IV. Reaction Pathway and Workflow Visualization

The overall synthetic pathway can be visualized as a two-step nucleophilic substitution process.

Caption: Synthetic pathway for 2-Amino-4-hydroxy-6-chloro-s-triazine.

V. Purification and Characterization

The crude product obtained after filtration can be further purified by recrystallization from hot water or a suitable organic solvent mixture to achieve high purity.[11]

The structure and purity of the final compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the amino and hydroxyl groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and O-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

VI. Safety and Handling

-

Cyanuric chloride is a corrosive and lachrymatory substance. It reacts with water to produce hydrochloric acid.[13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Aqueous ammonia is corrosive and has a pungent odor. It should also be handled in a fume hood.

-

Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Glacial acetic acid is corrosive. Handle with care.

All waste materials should be disposed of in accordance with institutional and local regulations.

VII. Conclusion

The synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine from cyanuric chloride is a well-established and reliable process that relies on the principles of stepwise nucleophilic aromatic substitution. By carefully controlling key parameters such as temperature and pH, high yields of the desired product can be achieved. This versatile intermediate serves as a valuable building block for the synthesis of a wide array of s-triazine derivatives with potential applications in drug discovery and development.

References

-

P. S. S. F. de A. Melo, R. M. Srivastava, and M. C. B. V. de Souza, "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molecules, vol. 10, no. 1, pp. 124-156, 2005. [Online]. Available: [Link]

-

DTIC, "SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES," 1962. [Online]. Available: [Link]

- H. G. Schmelzer, "Process for reacting cyanuric chloride with ammonia or with amines," U.S. Patent 4,678,852, Jul. 7, 1987. [Online].

- M. T. Tetenbaum, "Process for the substitution of chlorine atoms of cyanuric chloride," U.S. Patent 4,054,739, Oct. 18, 1977. [Online].

-

G. Blotny, "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis," Tetrahedron, vol. 62, no. 41, pp. 9507-9522, 2006. [Online]. Available: [Link]

-

S. M. El-Sayed, "Cyanuric Acid and Cyanuric Chloride," in Heterocyclic Compounds, 2018. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "Cyanuric chloride," PubChem Compound Database. [Online]. Available: [Link]

-

T. Biswas, "Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring," YouTube, May 4, 2020. [Online]. Available: [Link]

-

A. El-Faham et al., "Protocol for synthesis of di- and tri-substituted s-triazine derivatives," MethodsX, vol. 7, p. 100825, 2020. [Online]. Available: [Link]

-

PrepChem, "Synthesis of 2-amino-4-chloro-6-(2'-hydroxyphenoxy)-s-triazine," 2023. [Online]. Available: [Link]

-

A. El-Faham et al., "Protocol for synthesis of di- and tri-substituted s-triazine derivatives," Bioorganic Chemistry, vol. 97, p. 103397, 2020. [Online]. Available: [Link]

-

A. El-Faham, "Selective Amination of Cyanuric Chloride in the Presence of 18-Crown-6," ResearchGate, 2015. [Online]. Available: [Link]

-

S. A. G. Al-haidari, "Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities," ResearchGate, 2024. [Online]. Available: [Link]

-

PrepChem, "Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II," 2023. [Online]. Available: [Link]

-

S. Singh et al., "1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile," Mini-Reviews in Medicinal Chemistry, vol. 22, no. 1, pp. 108-125, 2022. [Online]. Available: [Link]

- H. Gysin and E. Knusli, "Process for the production of 2,4-dichloro-6-amino-s-triazines," U.S. Patent 3,586,679, Jun. 22, 1971. [Online].

-

A. A. El-Sayed et al., "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer," Journal of Applied Pharmaceutical Science, vol. 6, no. 4, pp. 001-013, 2016. [Online]. Available: [Link]

-

P. S. S. F. de A. Melo, R. M. Srivastava, and M. C. B. V. de Souza, "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molecules, vol. 10, no. 1, pp. 124-156, 2005. [Online]. Available: [Link]

-

V. K. Pandey et al., "Synthesis and biological activity of substituted 2,4,6-s-triazines," Acta Pharmaceutica, vol. 54, no. 1, pp. 1-12, 2004. [Online]. Available: [Link]

-

A. M. Shawabkeh et al., "Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity," Molecules, vol. 25, no. 1, p. 163, 2020. [Online]. Available: [Link]

-

A. A. El-Sayed et al., "Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, pp. 1289-1303, 2020. [Online]. Available: [Link]

-

H. A. Abdel-Aziz et al., "Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach," RSC Advances, vol. 14, no. 1, pp. 1-17, 2024. [Online]. Available: [Link]

-

S. Singh et al., "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation," Molecules, vol. 26, no. 4, p. 883, 2021. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Cyanuric chloride | C3Cl3N3 | CID 7954 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4-hydroxy-6-chloro-s-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxy-6-chloro-s-triazine is a heterocyclic organic compound belonging to the s-triazine family. These compounds are characterized by a six-membered ring consisting of alternating carbon and nitrogen atoms. The subject of this guide is a key intermediate in the synthesis of various agrochemicals and has potential applications in medicinal chemistry.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation development, and for assessing its environmental fate and toxicological profile.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Amino-4-hydroxy-6-chloro-s-triazine. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with this compound. While specific quantitative data for this particular molecule is not extensively available in public literature, this guide furnishes a robust framework for its determination, drawing upon established principles for analogous chlorotriazine compounds and referencing authoritative testing guidelines.

Molecular Structure and Physicochemical Properties

The structural characteristics of 2-Amino-4-hydroxy-6-chloro-s-triazine dictate its physicochemical behavior. The presence of amino and hydroxyl groups allows for hydrogen bonding, influencing its solubility in polar solvents. The chlorine atom and the triazine ring contribute to its overall chemical reactivity and stability.

Caption: Generalized degradation pathways for 2-Amino-4-hydroxy-6-chloro-s-triazine.

Experimental Protocols

Given the limited availability of specific quantitative data, this section provides detailed, self-validating protocols for determining the solubility and stability of 2-Amino-4-hydroxy-6-chloro-s-triazine. These methodologies are grounded in internationally recognized guidelines from the OECD and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [2][3]

Protocol 1: Determination of Aqueous Solubility (OECD 105)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility. [4][5] Objective: To determine the water solubility of 2-Amino-4-hydroxy-6-chloro-s-triazine at a specified temperature.

Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L. A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Materials:

-

2-Amino-4-hydroxy-6-chloro-s-triazine (analytical standard)

-

Deionized water (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, chemically resistant)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add increasing amounts of the test substance to a fixed volume of water in separate vials. Shake at the test temperature until saturation is apparent. This will help in determining the appropriate amount of substance to use in the main test.

-

Main Test (in triplicate): a. Add an excess amount of 2-Amino-4-hydroxy-6-chloro-s-triazine (as determined from the preliminary test) to a known volume of deionized water in a glass-stoppered flask. b. Equilibrate the flasks in a thermostatic shaker at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally. c. After equilibration, allow the flasks to stand at the test temperature to allow for the separation of undissolved material. d. Centrifuge the samples to further separate the solid phase. e. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter. f. Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method.

-

Analysis: a. Quantify the concentration of 2-Amino-4-hydroxy-6-chloro-s-triazine in the diluted filtrate using a validated HPLC-UV method. b. Prepare a calibration curve using standard solutions of known concentrations.

-

Calculation: Calculate the water solubility in g/L or mg/mL, taking into account the dilution factor.

Caption: Workflow for the determination of aqueous solubility.

Protocol 2: Stability Indicating HPLC Method for Stability Studies

This protocol outlines the development of a stability-indicating HPLC method, which is essential for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.

Objective: To develop and validate an HPLC method capable of separating 2-Amino-4-hydroxy-6-chloro-s-triazine from its potential degradation products.

Principle: A reverse-phase HPLC method with UV detection is developed and validated for its ability to resolve the parent compound from impurities and degradation products generated under stress conditions.

Materials:

-

2-Amino-4-hydroxy-6-chloro-s-triazine

-

HPLC system with a diode array detector (DAD) or multi-wavelength UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., HCl, H₂SO₄)

-

Bases (e.g., NaOH)

-

Hydrogen peroxide (30%)

Procedure:

-

Method Development: a. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water gradients) and pH values to achieve optimal separation. b. Evaluate different column temperatures. c. Select a detection wavelength that provides a good response for the parent compound and is likely to detect potential degradation products.

-

Forced Degradation Studies: a. Subject solutions of 2-Amino-4-hydroxy-6-chloro-s-triazine to various stress conditions to generate degradation products:

- Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

- Basic Hydrolysis: 0.1 M NaOH at room temperature.

- Oxidative Degradation: 3% H₂O₂ at room temperature.

- Thermal Degradation: Heat a solid sample at a high temperature (e.g., 105 °C).

- Photodegradation: Expose a solution to UV light (e.g., 254 nm or broad-spectrum light source). b. Analyze the stressed samples using the developed HPLC method.

-

Method Validation: a. Assess the peak purity of the parent compound in the stressed samples using a DAD to ensure that no degradation products are co-eluting. b. Validate the method for specificity, linearity, range, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Protocol 3: Determination of Hydrolytic Stability as a Function of pH (OECD 111)

Objective: To determine the rate of hydrolysis of 2-Amino-4-hydroxy-6-chloro-s-triazine at different pH values.

Procedure:

-

Prepare buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of 2-Amino-4-hydroxy-6-chloro-s-triazine in a minimal amount of a water-miscible organic solvent.

-

Add a small aliquot of the stock solution to each buffer solution in sterile, light-protected containers to achieve a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate degradation).

-

At specified time intervals, withdraw aliquots, neutralize if necessary, and analyze the concentration of the remaining parent compound using the validated stability-indicating HPLC method.

-

Plot the natural logarithm of the concentration versus time to determine the first-order rate constant (k) and the half-life (t₁/₂) at each pH.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of 2-Amino-4-hydroxy-6-chloro-s-triazine. While specific quantitative data for this compound remains limited in the public domain, this guide has established a scientifically sound framework for its determination. By leveraging data from analogous chlorotriazine compounds and adhering to internationally recognized testing guidelines from the OECD and ICH, researchers and drug development professionals are well-equipped to characterize the physicochemical properties of this important chemical intermediate. The provided experimental protocols offer a clear and robust pathway for generating the necessary solubility and stability data to support further research, development, and regulatory requirements.

References

-

Abass, K., et al. (2021). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current Drug Metabolism, 22(8), 646-657. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Hexasodium 6,13-dichloro-3,10-bis[[2-[[4-chloro-6-[(2,4-disulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]ethyl]amino]triphenodioxazine-4,11-disulphonate - Registration Dossier. Retrieved from [Link]

-

Ghule, V. D., et al. (2012). Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. Central European Journal of Energetic Materials, 9(3), 229-242. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

-

Lányi, K., & Dinya, Z. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(1), 1-14. [Link]

-

Lutze, H. V., et al. (2015). Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Environmental Science & Technology, 49(3), 1673-1680. [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Retrieved from [Link]

-

OEHHA. (2014). Notice of Intent to List: Atrazine, Propazine, Simazine and their Chlorometabolites DACT, DEA and DIA. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

-

Wang, P., et al. (2014). Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities. Journal of Hazardous Materials, 277, 66-74. [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1007-28-9, ATRAZINE-DESISOPROPYL. Retrieved from [Link]

-

Sikorska-Iwan, M., & Modzelewska-Banachiewicz, B. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6586. [Link]

-

Zhang, Z., et al. (2021). Study on the Safety Design of 3-Amino-6-Bromo-1,2,4-Triazine Drying Process Based on Thermal Analysis Technology. Processes, 9(11), 1999. [Link]

Sources

- 1. Buy 2-Amino-4-hydroxy-6-chloro-s-triazine | 38862-29-2 [smolecule.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. filab.fr [filab.fr]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

Introduction: The Strategic Importance of the s-Triazine Scaffold

An In-depth Technical Guide to 2-Amino-4-hydroxy-6-chloro-s-triazine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its planar, symmetrical structure offers three points for substitution, allowing for the creation of a diverse array of molecules with tailored properties.[3] The commercial availability and low cost of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) make it an ideal starting point for synthesizing a vast library of derivatives.[1][4] Among these derivatives, 2-Amino-4-hydroxy-6-chloro-s-triazine stands out as a critical and versatile chemical intermediate.

This guide provides a comprehensive technical overview of 2-Amino-4-hydroxy-6-chloro-s-triazine, detailing its synthesis, physicochemical properties, core reactivity, and its pivotal role in the development of novel compounds in the pharmaceutical and agricultural sectors.[5] We will explore the mechanistic principles that govern its reactions and provide actionable protocols for its use in the laboratory.

Physicochemical Properties

2-Amino-4-hydroxy-6-chloro-s-triazine is an aromatic heterocyclic compound useful for preparing substituted melamines, ammelides, and ammelines.[6] Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃H₃ClN₄O | [6] |

| Molecular Weight | 146.54 g/mol | [6] |

| CAS Number | 38862-29-2 | [6] |

| Alternate Names | 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one, 2-Amino-4-chloro-6-hydroxy-s-triazine | [6] |

| Appearance | White to pale yellow crystalline powder | [7] |

| Melting Point | >320 °C (decomposes) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

Synthesis: A Controlled Sequential Substitution

The synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine is a prime example of the controlled, sequential nucleophilic aromatic substitution that characterizes cyanuric chloride chemistry. The three chlorine atoms on cyanuric chloride exhibit differential reactivity based on temperature, a principle that is expertly exploited to achieve selective substitution.[1] The first substitution occurs readily at low temperatures (0–5 °C), the second requires ambient temperatures, and the third often necessitates heating.[1]

The formation of the target intermediate proceeds by first reacting 2-amino-4,6-dichloro-s-triazine with a hydroxide ion source.[8]

Caption: Versatility of the intermediate in nucleophilic substitutions.

Applications in Synthesis

The true value of 2-Amino-4-hydroxy-6-chloro-s-triazine is realized in its application as a building block for more complex, high-value molecules.

Drug Development and Medicinal Chemistry

The s-triazine core is found in numerous approved drugs, highlighting its favorable pharmacokinetic and safety profiles. [2]This intermediate is a key precursor for synthesizing libraries of compounds for screening.

-

Anticancer Agents: By reacting the intermediate with various amines, researchers can synthesize novel 2,4-diamino-6-hydroxy-s-triazine derivatives. This class of compounds has been investigated for its potential to inhibit kinases or act as phosphatase inhibitors, which are crucial targets in cancer therapy. [9]Certain derivatives have shown activity against prostate cancer cells by inhibiting protein synthesis and cell division. [9]* Antimicrobial Agents: The scaffold can be functionalized to produce derivatives with significant antimicrobial activity against various bacterial and fungal strains. [5]The ability to easily introduce diverse side chains allows for the fine-tuning of activity and specificity.

Agrochemicals

Historically, chloro-s-triazines are a well-established class of herbicides. [10]2-Amino-4-hydroxy-6-chloro-s-triazine serves as a building block for the synthesis of new herbicidal and pesticidal compounds. [5]While it is also a metabolite in the degradation pathway of some triazine herbicides, its synthetic utility lies in creating next-generation agrochemicals with potentially improved efficacy or environmental profiles. [5]

Conclusion

2-Amino-4-hydroxy-6-chloro-s-triazine is more than just a chemical compound; it is a strategic tool for chemical innovation. Its synthesis via the controlled substitution of cyanuric chloride provides a reliable and scalable route to a versatile intermediate. The well-defined reactivity of its remaining chlorine atom opens the door to a vast chemical space, enabling the development of novel therapeutics, advanced agrochemicals, and new materials. For researchers in drug discovery and synthetic chemistry, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this powerful s-triazine scaffold.

References

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate.

- Various Authors. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate.

- Abass, K., et al. (n.d.). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC.

- Various Authors. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.

- PrepChem. (n.d.). Synthesis of 2-amino-4-chloro-6 -(2'-hydroxyphenoxy)-s-triazine. PrepChem.com.

- Smolecule. (2023). 2-Amino-4-hydroxy-6-chloro-s-triazine. Smolecule.

- Biosynth. (n.d.). 2-Amino-4-hydroxy-6-chloro-s-triazine | 38862-29-2 | FA17578. Biosynth.

- Kumar, D., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-4-hydroxy-6-chloro-s-triazine | CAS 38862-29-2. SCBT.

- PrepChem. (n.d.). Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. PrepChem.com.

- Singh, H., et al. (n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI.

- Smirnova, O. V., et al. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate.

- Various Authors. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Publishing.

- Sharma, R., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. NIH.

- ChemicalBook. (2026). 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-Amino-4-hydroxy-6-chloro-s-triazine | 38862-29-2 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

- 10. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-4-hydroxy-6-chloro-s-triazine: A Key Intermediate and Metabolite in Modern Agriculture

This technical guide provides an in-depth analysis of 2-Amino-4-hydroxy-6-chloro-s-triazine, a compound of significant interest in agricultural and environmental sciences. Rather than being a primary active ingredient, its importance lies in its dual role as a precursor in the synthesis of agrochemicals and as a key metabolite of widely used chloro-s-triazine herbicides. This document will explore its chemical properties, formation, biological significance, and environmental fate, offering a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.

Introduction: The Context of s-Triazines in Agriculture

The s-triazine herbicides, particularly compounds like atrazine and simazine, have been mainstays in global agriculture for decades, primarily used for controlling broadleaf and grassy weeds in crops such as corn and soybeans.[1][2] These herbicides are known for their efficacy and cost-effectiveness.[3] However, their widespread use has led to concerns about their environmental persistence and potential health impacts, making the study of their degradation pathways and metabolites crucial.[1][3][4]

2-Amino-4-hydroxy-6-chloro-s-triazine, a member of the s-triazine family, emerges in this context not as a frontline herbicide, but as a pivotal molecule in the lifecycle of these agricultural chemicals.[5] It serves as an important intermediate in the synthesis of various agrochemicals and is a prominent degradation product formed from the breakdown of parent triazine herbicides in the environment.[5] Understanding its properties is therefore essential for evaluating the long-term impact and metabolic fate of one of the most heavily used classes of herbicides.[1]

Chemical Identity and Synthesis

2-Amino-4-hydroxy-6-chloro-s-triazine is a heterocyclic organic compound featuring a triazine ring substituted with an amino group, a hydroxyl group, and a chlorine atom.[5] This structure makes it a valuable building block in organic synthesis.[5]

Table 1: Chemical Properties of 2-Amino-4-hydroxy-6-chloro-s-triazine

| Property | Value |

| Chemical Formula | C₃H₃ClN₄O |

| Molar Mass | 146.54 g/mol |

| IUPAC Name | 6-amino-4-chloro-1,3,5-triazin-2-ol |

| CAS Number | 38862-29-2 |

The synthesis of this compound can be achieved through controlled hydrolysis of a related dichlorinated triazine. For instance, suspending 2-amino-4,6-dichloro-s-triazine in an aqueous sodium hydroxide solution allows for the selective replacement of one chlorine atom with a hydroxyl group, yielding 2-amino-4-hydroxy-6-chloro-s-triazine.[6] The starting materials for many triazine herbicides are often derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][8]

Central Role as a Metabolite of Chloro-s-Triazine Herbicides

The primary significance of 2-Amino-4-hydroxy-6-chloro-s-triazine in an agricultural context is its formation as a metabolite of herbicides like atrazine and simazine.[9][10] The degradation of these parent compounds can occur through biotic (microbial) and abiotic (chemical hydrolysis) pathways in soil and water, as well as within plant tissues.[11]

A key step in the detoxification of chloro-s-triazines is the replacement of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group.[9][12] This process, known as hydroxylation, significantly reduces the herbicidal activity of the molecule.[9] In corn, for example, simazine is converted to the non-phytotoxic hydroxysimazine, a process that contributes to the crop's tolerance to the herbicide.[12]

The degradation of a parent compound like atrazine involves several steps, including N-dealkylation (the removal of ethyl and isopropyl groups) and hydrolysis of the chlorine atom. This leads to a variety of metabolites, including 2-Amino-4-hydroxy-6-chloro-s-triazine and the more commonly studied hydroxyatrazine.

Figure 1: Simplified degradation pathway of Atrazine, highlighting the formation of key metabolites including 2-Amino-4-hydroxy-6-chloro-s-triazine. This process involves enzymatic and chemical reactions in soil, water, and plants.

Biological Activity: A Shift from Toxicity to Inertness

The herbicidal action of chloro-s-triazines stems from their ability to inhibit photosynthesis by blocking electron transport in photosystem II (PSII).[3] However, the structural modification from a chloro- to a hydroxy-triazine fundamentally alters its biological activity.

It is well-established that the dechlorination and subsequent hydroxylation of s-triazine herbicides leads to a loss of their phytotoxicity.[9] Therefore, 2-Amino-4-hydroxy-6-chloro-s-triazine and other hydroxylated metabolites are generally considered to have little to no herbicidal activity. This transformation is a critical detoxification mechanism in tolerant plants and in the environment.[12]

While the parent compounds like atrazine are known endocrine disruptors, the toxicological profiles of their metabolites can differ.[1][9] For instance, studies have shown that while atrazine exhibits endocrine-disrupting effects, its metabolite hydroxyatrazine does not, although it may present other toxicities such as kidney damage.[9] This underscores the importance of studying individual metabolites to fully assess the environmental health impact of herbicide use. Other chlorinated metabolites, such as 2,4-diamino-6-chloro-s-triazine (DACT), are recognized as reproductive toxicants.[13]

Table 2: Comparative Biological Activity

| Compound | Herbicidal Activity | Primary Mode of Action | Known Toxicological Concerns |

| Atrazine/Simazine | High | Inhibition of Photosystem II[3] | Endocrine disruption, reproductive toxicity[1][9] |

| 2-Amino-4-hydroxy-6-chloro-s-triazine | Very Low / Negligible | N/A (Detoxified metabolite) | Generally considered less toxic than parent compound |

| Hydroxyatrazine | Very Low / Negligible | N/A (Detoxified metabolite) | Lacks endocrine effects of atrazine but may have other toxicities[9] |

Environmental Fate and Persistence

The fate of 2-Amino-4-hydroxy-6-chloro-s-triazine in the environment is intrinsically linked to the application of its parent herbicides. Following application, triazine herbicides and their degradation products can be transported into surface and groundwater through runoff and leaching.[10]

Hydroxylated metabolites, while less biologically active, can exhibit significant persistence in the environment. Studies have shown that hydroxysimazine, a metabolite of simazine, degrades more slowly than the parent compound and can persist in soil for extended periods.[14] These hydroxylated degradation products are among the major forms of atrazine metabolites found in soil.[10] Their persistence means they can serve as long-term indicators of past triazine herbicide use.

The degradation of these metabolites continues, eventually leading to the cleavage of the triazine ring and mineralization to ammonia and carbon dioxide by soil microorganisms.[11]

Sources

- 1. accustandard.com [accustandard.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-Amino-4-hydroxy-6-chloro-s-triazine | 38862-29-2 [smolecule.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]

- 9. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. mdpi.com [mdpi.com]

- 12. Simazine: Degradation by Corn Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4‑diamino‑6‑chloro-s-triazine (DACT) - OEHHA [oehha.ca.gov]

- 14. Residues of Simazine and Hydroxysimazine in an Orchard Soil | Weed Science | Cambridge Core [cambridge.org]

The Strategic Role of 2-Amino-4-hydroxy-6-chloro-s-triazine in the Synthesis of s-Triazine Herbicides: A Technical Guide

Introduction: The Enduring Significance of s-Triazine Herbicides

The s-triazine (1,3,5-triazine) class of herbicides has been a cornerstone of modern agriculture for decades, prized for their efficacy in controlling broadleaf weeds in major crops like corn and soybeans.[1] Their mode of action, primarily the inhibition of photosynthesis in susceptible plants, provides selective weed control that is crucial for maximizing crop yields. The chemical versatility of the s-triazine ring, which allows for the sequential and controlled substitution of its chlorine atoms, has enabled the development of a wide array of herbicides with varying spectra of activity and environmental persistence. At the heart of this synthetic versatility lies a family of key intermediates, including 2-Amino-4-hydroxy-6-chloro-s-triazine, which serve as foundational building blocks for these vital agricultural chemicals.[2][3][4] This guide provides an in-depth examination of the synthesis and utility of 2-Amino-4-hydroxy-6-chloro-s-triazine, contextualizing its importance within the broader landscape of herbicide development.

Physicochemical Properties and Strategic Importance

2-Amino-4-hydroxy-6-chloro-s-triazine (C₃H₃ClN₄O) is a heterocyclic compound featuring a triazine core substituted with an amino group, a hydroxyl group, and a reactive chlorine atom.[2] This specific arrangement of functional groups makes it a valuable intermediate. The chlorine atom is susceptible to nucleophilic substitution, which is the primary reaction used to build the final herbicide molecules. The presence of the amino and hydroxyl groups modulates the reactivity of the remaining chlorine atom and influences the solubility and biological activity of the final product.

Synthesis of the Core Intermediate: 2-Amino-4-hydroxy-6-chloro-s-triazine

The synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine is typically achieved through the controlled hydrolysis of a more chlorinated precursor, 2-amino-4,6-dichloro-s-triazine. This precursor is, in turn, synthesized from the inexpensive and readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] The differential reactivity of the chlorine atoms on the triazine ring—with each successive substitution making the remaining chlorines less reactive—is the key principle that allows for a stepwise and selective synthesis.

The conversion of 2-amino-4,6-dichloro-s-triazine to 2-Amino-4-hydroxy-6-chloro-s-triazine is a nucleophilic aromatic substitution where a hydroxyl group replaces one of the chlorine atoms.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine

This protocol is adapted from established laboratory procedures for the selective hydrolysis of 2-amino-4,6-dichloro-s-triazine.[6]

-

Reaction Setup: Suspend 16.5 g (0.1 mol) of 2-amino-4,6-dichloro-s-triazine in 250 mL of water in a suitable reaction vessel.

-

Base Addition: Add a solution of 4.4 g (0.11 mol) of sodium hydroxide to the suspension. The slight molar excess of NaOH ensures the reaction proceeds to completion.

-

Reaction Execution: Stir the mixture at room temperature for 15 hours. The extended reaction time is necessary due to the decreased reactivity of the second chlorine atom.

-

Workup - Part 1 (Filtration): Filter the reaction mixture to remove any unreacted 2-amino-4,6-dichloro-s-triazine.

-

Workup - Part 2 (Precipitation): Cool the clear filtrate to 0°-5° C and neutralize it to a pH of 6.8-7.0 with glacial acetic acid. This protonates the hydroxyl group and causes the product to precipitate out of the solution.

-

Product Isolation: Collect the resulting white solid by filtration.

-

Purification: Wash the collected solid with several portions of cold water (e.g., 5 x 25 mL) to remove any residual salts and then dry thoroughly.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from hot water.

The Pivotal Role in Herbicide Synthesis: Building Active Molecules

While 2-Amino-4-hydroxy-6-chloro-s-triazine can be a precursor, the more common industrial strategy involves the stepwise substitution of chlorine atoms from cyanuric chloride with various amines to produce widely used herbicides like atrazine, simazine, and propazine.[1][7] The underlying principle is the same: leveraging the decreasing reactivity of the C-Cl bonds.

The synthesis of atrazine, a prominent s-triazine herbicide, serves as an excellent case study. It involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine.[7][8] This process highlights the precise control required to achieve the desired disubstituted product.

General Synthetic Pathway for Diamino-chloro-s-triazine Herbicides

Caption: Stepwise synthesis of a diamino-chloro-s-triazine herbicide like atrazine.

Expertise in Practice: The Rationale Behind Experimental Choices

-

Temperature Control: The nucleophilic substitution of the first chlorine on cyanuric chloride is highly exothermic and rapid, necessitating low temperatures (0-5°C) to prevent side reactions and the substitution of a second chlorine. The second substitution requires a higher temperature (20-40°C or more) to overcome the higher activation energy, as the electron-donating amino group deactivates the remaining chlorine atoms towards further substitution.[9][10]

-

Acid Scavenger: Each substitution reaction liberates a molecule of hydrochloric acid (HCl). An acid-binding agent, typically sodium hydroxide (NaOH), is added concurrently to neutralize the HCl.[10] This is critical because it prevents the protonation of the amine nucleophile (rendering it unreactive) and maintains a pH that is optimal for the reaction.

-

Solvent System: The choice of solvent is crucial for managing the solubility of the reactants and products. Often, a two-phase system of water and an organic solvent like toluene or xylene is used.[8][9] The cyanuric chloride and its less polar derivatives reside in the organic phase, while the water-soluble amines and NaOH react at the interface.

Representative Protocol: Synthesis of 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine (Atrazine)

The following is a generalized protocol based on common industrial synthesis patents.[7][8]

-

Initial Reaction: A solution of cyanuric chloride in an organic solvent (e.g., toluene) is prepared in a reactor and cooled to approximately 0°C.

-